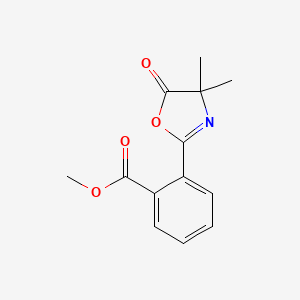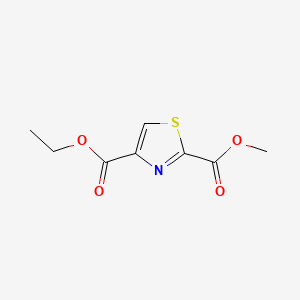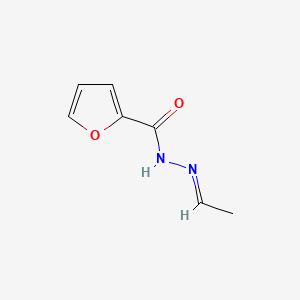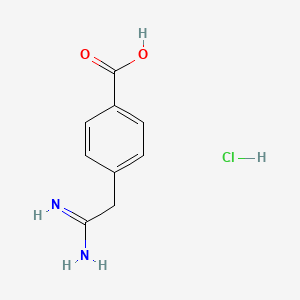
3-(Methylthio)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)pyridin-2-amine: is an organic compound with the molecular formula C6H8N2S It is a derivative of pyridine, featuring a methylthio group attached to the third carbon and an amino group attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)pyridin-2-amine typically involves the introduction of the methylthio group and the amino group onto the pyridine ring. One common method is the reaction of 2-chloropyridine with methylthiolate, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Methylthio)pyridin-2-amine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the amino group or to modify the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Deaminated or reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-(Methylthio)pyridin-2-amine is used as a building block in organic synthesis. Its functional groups allow for further modifications, making it valuable in the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique properties contribute to the development of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-(Methylthio)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino and methylthio groups can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the methylthio group, making it less versatile in certain synthetic applications.
3-Methylpyridine: Lacks the amino group, reducing its potential for biological interactions.
2-Methylthio-3-aminopyridine: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness: 3-(Methylthio)pyridin-2-amine’s combination of the amino and methylthio groups on the pyridine ring provides a unique set of chemical properties. This dual functionality allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methylsulfanylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODHGTMFSOOZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI)](/img/new.no-structure.jpg)


![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)
![(6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574700.png)



![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)


